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Compound of Interest

Compound Name:
Ethyltriphenylphosphonium

bromide

Cat. No.: B140384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ethyltriphenylphosphonium bromide (ETPB), a versatile phosphonium salt widely utilized as

a Wittig reagent, phase-transfer catalyst, and an intermediate in pharmaceutical synthesis.[1]

This document presents key spectroscopic data in a structured format, details relevant

experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for Ethyltriphenylphosphonium
bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

~7.7-7.9 m - 15H, Phenyl protons

~3.4-3.8 m - 2H, -CH₂-

~1.4 dt
J(H,H) ≈ 7.7, J(P,H) ≈

20
3H, -CH₃

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and

instrument frequency. The data presented is a representative compilation from various sources.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~135.0 (d, J(P,C) ≈ 3 Hz) para-C of Phenyl

~133.5 (d, J(P,C) ≈ 10 Hz) ortho-C of Phenyl

~130.4 (d, J(P,C) ≈ 12 Hz) meta-C of Phenyl

~118.6 (d, J(P,C) ≈ 86 Hz) ipso-C of Phenyl

~22.0 (d, J(P,C) ≈ 52 Hz) -CH₂-

~7.5 (d, J(P,C) ≈ 6 Hz) -CH₃

Note: The presented carbon assignments and coupling constants are based on typical values

for alkyltriphenylphosphonium salts and may vary.

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (ppm) Assignment

~25.3 (C₆H₅)₃P⁺-CH₂CH₃
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Note: This value is based on typical shifts for tetra-alkyl/aryl phosphonium salts. For

comparison, the chemical shift for the closely related Methyltriphenylphosphonium bromide
is approximately 21.5 ppm.

Infrared (IR) Spectroscopy
The following table lists the major IR absorption bands for Ethyltriphenylphosphonium
bromide dihydrate.[2]

Wavenumber (cm⁻¹) Intensity Assignment

3442 Strong, Broad
O-H stretch (water of

hydration)

3050 Medium Aromatic C-H stretch

2923, 2890, 2803 Medium
Aliphatic C-H stretch (-CH₂-, -

CH₃)

1630 Medium
H-O-H bend (water of

hydration)

1587, 1486, 1439 Strong Aromatic C=C stretch

1439, 1385, 1329 Medium -CH₂- bend

1115, 1025, 995 Strong P-C stretch

757, 741, 725, 700, 687 Strong Aromatic C-H bend

For the anhydrous form, characteristic IR bands are observed at 1449, 1431, and 997 cm⁻¹.[3]

Mass Spectrometry (MS)
Parameter Value

Molecular Formula C₂₀H₂₀BrP

Molecular Weight 371.25 g/mol

Exact Mass (Cation) 291.1248 Da ([C₂₀H₂₀P]⁺)
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Expected Fragmentation Pattern:

In electrospray ionization mass spectrometry (ESI-MS), the primary ion observed would be the

cation at m/z 291.1. Fragmentation of the ethyltriphenylphosphonium cation under collision-

induced dissociation (CID) would likely involve the loss of neutral molecules. Common

fragmentation pathways for phosphonium salts include the cleavage of the P-C bonds. For

Ethyltriphenylphosphonium bromide, potential fragmentation could lead to the loss of

ethene (C₂H₄) or ethane (C₂H₆).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of Ethyltriphenylphosphonium Bromide
A common method for the synthesis of Ethyltriphenylphosphonium bromide involves the

reaction of triphenylphosphine with ethyl bromide.[4]

Procedure:

In a suitable reaction vessel (e.g., a 2500L reactor), charge with toluene (1500 kg) and

triphenylphosphine (430 kg).[4]

Initiate stirring to ensure proper mixing.[4]

Heat the mixture to reflux at approximately 105°C.[4]

Slowly add ethyl bromide (180 kg) to the refluxing mixture.[4]

Continue to reflux for approximately 7.5 hours. The reaction progress can be monitored by

HPLC to ensure the consumption of starting materials.[4]

Once the reaction is complete, cool the mixture to room temperature (around 24°C).[4]

The product will precipitate out of the solution. Isolate the solid product by centrifugation.[4]

Wash the filter cake with toluene (195 kg) in the centrifuge.[4]
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Dry the resulting white solid in a vacuum dryer to obtain Ethyltriphenylphosphonium
bromide.[4]

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-25 mg of Ethyltriphenylphosphonium bromide in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.[6]

If any particulate matter is present, filter the solution through a pipette with a cotton plug into

a clean, dry 5 mm NMR tube.[6]

The final volume in the NMR tube should be approximately 0.6-0.7 mL.[5]

Instrumentation:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans will be required. Proton decoupling is typically used to simplify the spectrum

and improve sensitivity.[6]

³¹P NMR: This nucleus is highly sensitive. Proton decoupling is often employed to produce a

single sharp peak for the phosphonium salt.[7] The chemical shifts are referenced to an

external standard of 85% H₃PO₄.[8]

Infrared (IR) Spectroscopy
For solid samples like Ethyltriphenylphosphonium bromide, the thin solid film or KBr pellet

methods are commonly used.
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Thin Solid Film Method:[9]

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as

methylene chloride or acetone.[9]

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.[9]

Potassium Bromide (KBr) Pellet Method:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of

dry KBr powder using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent

pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for the analysis of pre-charged species like

phosphonium salts.

Sample Preparation:[10]

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of approximately 1 mg/mL.[10]

Dilute the stock solution to a final concentration of around 10 µg/mL with the same solvent.

[10]

If necessary, add a small percentage of formic acid (e.g., 0.1%) to the final solution to aid in

ionization.[10]
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Filter the final solution to remove any particulate matter before introduction into the mass

spectrometer.[10]

Instrumentation:

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Fragmentation: For tandem mass spectrometry (MS/MS), collision-induced dissociation

(CID) can be employed to fragment the parent ion and elucidate its structure.

Visualizations
Synthesis of Ethyltriphenylphosphonium Bromide
The following diagram illustrates the workflow for the synthesis of

Ethyltriphenylphosphonium bromide.
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Caption: Synthesis workflow for Ethyltriphenylphosphonium bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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